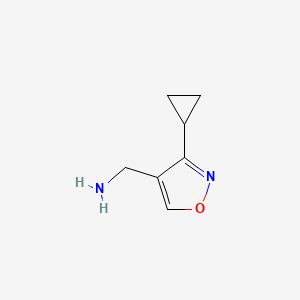

(3-Cyclopropyl-1,2-oxazol-4-YL)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-cyclopropyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-3-6-4-10-9-7(6)5-1-2-5/h4-5H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEAEMDUAQAURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369345-61-8 | |

| Record name | 1-(3-cyclopropyl-1,2-oxazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyclopropyl 1,2 Oxazol 4 Yl Methanamine

Strategies for the Construction of the 1,2-Oxazole Core

The formation of the 1,2-oxazole (isoxazole) heterocycle is a foundational step in the synthesis. The two most prevalent strategies for constructing this ring system are cycloaddition reactions and condensation approaches. nih.gov

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is a powerful and widely used method for synthesizing isoxazole (B147169) rings. nih.govnih.gov This reaction typically involves the combination of a nitrile oxide (as the three-atom component) with an alkene or alkyne (as the two-atom component). nih.govacs.org

To achieve the desired 3,4-substituted pattern of the target molecule, a nitrile oxide would react with a monosubstituted alkyne. The regioselectivity of this addition is a critical factor. The use of vinylphosphonates bearing a leaving group has been shown to control the regioselectivity of such cycloadditions, yielding 3,4-disubstituted isoxazoles. rsc.org For the synthesis of the target compound, this would involve a cyclopropyl-substituted nitrile oxide reacting with an alkyne bearing a precursor to the methanamine group.

Table 1: Examples of Cycloaddition Reactions for Isoxazole Synthesis

| Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Oxides | Alkenes/Alkynes | Various, often base-mediated | 3,5- or 3,4,5-substituted isoxazoles | nih.govacs.org |

| Halogenoximes | Vinylphosphonates | Base | 3,4-disubstituted isoxazoles | rsc.org |

The condensation of a three-carbon building block with hydroxylamine is another fundamental and classic approach to isoxazole synthesis. nih.govnih.gov The three-carbon component is typically a 1,3-dicarbonyl compound, an α,β-unsaturated ketone, or a related derivative. acs.orgnih.gov A significant challenge with this method is controlling the regioselectivity, as the reaction can often produce a mixture of isomeric products. nih.gov

However, methodologies have been developed to achieve regiochemical control by modifying the reaction conditions or the substrate. nih.gov For instance, the use of β-enamino diketones as precursors allows for the regioselective synthesis of various substituted isoxazoles by varying solvents and catalysts. nih.gov Another approach involves a one-pot reaction starting from propargylic alcohols, which proceed through an in-situ-formed α-iodo enone that then condenses with a hydroxylamine derivative to yield isoxazoles regioselectively. researchgate.net

Table 2: Condensation Approaches for Isoxazole Synthesis

| 3-Carbon Component | Reagent | Key Feature | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydroxylamine | Classic Claisen synthesis; regioselectivity can be poor | Mixture of regioisomers | nih.gov |

| β-Enamino diketones | Hydroxylamine | Regiochemical control via reaction conditions | 3,4- or 4,5-disubstituted isoxazoles | nih.gov |

| α,β-Unsaturated ketones | N-hydroxyl-4-toluenesulfonamide | High regioselectivity for 3- and 3,5-isoxazoles | 3- and 3,5-disubstituted isoxazoles | acs.org |

Regioselective Introduction of the Cyclopropyl (B3062369) Moiety

To synthesize the target molecule, the cyclopropyl group must be specifically installed at the C3 position of the isoxazole ring. This can be accomplished either by using a starting material that already contains the cyclopropyl group or by forming the cyclopropane (B1198618) ring on a suitable precursor.

Cyclopropane derivatives are valuable building blocks in organic synthesis. nih.gov There are numerous established methods for their preparation. Classical approaches include the Simmons-Smith reaction and reactions involving Corey-Chaykovsky reagents. organic-chemistry.org More modern methods often rely on metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of aryl halides with potassium cyclopropyltrifluoroborate or the palladium-catalyzed coupling of aryl halides with cyclopropylmagnesium bromide. organic-chemistry.org These methods allow for the synthesis of a wide variety of functionalized cyclopropane precursors that can then be used to build the isoxazole ring.

The regioselective placement of the cyclopropyl group at the C3 position of the isoxazole is dictated by the choice of starting materials in the ring-forming reaction.

In Cycloaddition Reactions: To place the cyclopropyl group at C3, one would start with cyclopropanecarbonitrile oxide. This can be generated in situ from cyclopropylaldoxime. Its reaction with an alkyne like propargyl nitrile would lead to the desired 3-cyclopropyl-4-cyano-isoxazole precursor.

In Condensation Reactions: In this strategy, a cyclopropyl-substituted three-carbon component is required. For example, the condensation of 1-cyclopropyl-1,3-butanedione with hydroxylamine would be a direct route to a 3-cyclopropyl-5-methylisoxazole. To obtain the desired 4-substituted pattern, a precursor such as 2-(ethoxymethylidene)-1-cyclopropylethan-1-one could be reacted with hydroxylamine. A synthetic route to novel 1,3-oxazole sulfonamides successfully incorporated a cyclopropyl ring by reacting an amine salt with cyclopropylcarbonyl chloride to form an amide, which was subsequently cyclized. nih.gov A similar precursor strategy could be adapted for 1,2-oxazole synthesis.

The use of activated cyclopropane derivatives also provides a pathway for constructing heterocyclic compounds through ring-expansion reactions. rsc.org

Chemoselective Installation of the Methanamine Functional Group

The final step in the synthesis is the formation of the methanamine group (-CH₂NH₂) at the C4 position. This is typically achieved by the reduction of a precursor functional group, most commonly a nitrile (cyano) group (-CN), which is relatively stable and can be carried through the isoxazole ring synthesis. The primary challenge is the chemoselective reduction of the nitrile in the presence of the isoxazole ring, as the N-O bond within the ring can be susceptible to cleavage under certain reductive conditions.

Several methods are available for the reduction of nitriles to primary amines. organic-chemistry.org

Catalytic Hydrogenation: This can be performed using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide under a hydrogen atmosphere. The reaction conditions (pressure, temperature, solvent) must be carefully controlled to avoid over-reduction or ring cleavage.

Metal Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but may lack chemoselectivity. Milder and more selective reagents are often preferred. For example, diisopropylaminoborane in the presence of catalytic lithium borohydride (LiBH₄) is known to reduce a variety of nitriles to primary amines under mild conditions and can tolerate other functional groups. organic-chemistry.orgnih.gov

Other Methods: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also commonly used for this transformation. calvin.edu The choice of reagent is crucial for preserving the integrity of the isoxazole core while efficiently converting the nitrile to the desired methanamine.

Table 3: Reagents for Chemoselective Nitrile Reduction

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Diisopropylaminoborane / cat. LiBH₄ | Mild, often room temp. | Reduces nitriles in the presence of unconjugated alkenes/alkynes. Can be selective over esters. | organic-chemistry.orgnih.gov |

| NaBH₄ / BF₃·OEt₂ | Aprotic | Used for selective reduction of nitriles in the presence of aromatic nitro groups. | calvin.edu |

| SmI₂ (activated) | Single electron transfer | Excellent functional group tolerance. Alternative to pyrophoric hydrides. | organic-chemistry.org |

Amination Reactions at the 4-Position of the Oxazole (B20620) Ring

Direct amination at the 4-position of a pre-formed 3-cyclopropyl-1,2-oxazole ring is a conceptually straightforward approach. However, this method is less commonly employed due to the challenges associated with the direct functionalization of the oxazole ring, which can be susceptible to ring-opening or undesired side reactions under harsh amination conditions. Research in this area is ongoing, with a focus on developing mild catalytic systems that can facilitate the direct introduction of an amino group or a protected equivalent onto the heterocycle.

Transformation of Precursor Functionalities to Amines

From Nitriles: The reduction of 3-cyclopropyl-1,2-oxazole-4-carbonitrile is a robust and widely used method. This transformation can be effectively carried out using various reducing agents. A notable example is the use of catalytic hydrogenation. For instance, the hydrogenation of a similar oxazole nitrile, 4-(2-methyl-1,3-oxazol-4-yl)benzonitrile, is successfully achieved using Raney-Nickel as the catalyst in a methanol and ammonia solution at elevated pressure and temperature, yielding the corresponding methanamine. google.com This method is often favored for its scalability and the use of relatively inexpensive reagents. Other reducing agents, such as lithium aluminum hydride (LiAlH4), are also effective for this conversion, typically providing high yields under anhydrous conditions.

From Aldehydes: The commercially available 3-cyclopropyl-1,2-oxazole-4-carbaldehyde serves as a key starting material for the synthesis of the target amine via reductive amination. This process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of reducing agent and reaction conditions can be optimized to maximize yield and minimize side products.

From Alcohols: (3-Cyclopropyl-1,2-oxazol-4-yl)methanol, which can be prepared by the reduction of the corresponding aldehyde, offers another pathway to the desired amine. One common method involves the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide salt. The resulting azide is then reduced to the primary amine, often through catalytic hydrogenation or with reagents like lithium aluminum hydride. Alternatively, the Mitsunobu reaction provides a direct conversion of the alcohol to a protected amine, such as a phthalimide, which can then be deprotected to yield the final product.

Development of Efficient and Scalable Synthetic Routes

The development of efficient and scalable synthetic routes is crucial for the practical application of (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine in larger-scale chemical synthesis. The route starting from the nitrile precursor using catalytic hydrogenation is particularly amenable to scale-up due to the operational simplicity and the heterogeneous nature of the catalyst, which allows for easy removal from the reaction mixture. google.com Continuous flow chemistry is also being explored to enhance the safety, efficiency, and scalability of these synthetic transformations.

| Precursor | Transformation Method | Key Reagents | Scalability |

| 3-Cyclopropyl-1,2-oxazole-4-carbonitrile | Reduction | H2/Raney-Nickel, LiAlH4 | High |

| 3-Cyclopropyl-1,2-oxazole-4-carbaldehyde | Reductive Amination | NH3, NaBH4/NaBH3CN or H2/Catalyst | Moderate to High |

| (3-Cyclopropyl-1,2-oxazol-4-yl)methanol | Mesylation/Azide Displacement/Reduction | MsCl, NaN3, H2/Catalyst | Moderate |

| (3-Cyclopropyl-1,2-oxazol-4-yl)methanol | Mitsunobu Reaction/Deprotection | DEAD, PPh3, Phthalimide/Hydrazine | Moderate |

Stereochemical Control in Synthetic Sequences

While this compound itself is an achiral molecule, the principles of stereochemical control can be relevant in the synthesis of its derivatives or when it is incorporated into larger, chiral molecules. If the synthesis were to proceed through a chiral intermediate, or if substituents on the cyclopropyl or oxazole ring create stereocenters, the use of stereoselective reactions would be necessary. For instance, asymmetric catalytic methods could be employed in the construction of a chiral cyclopropane ring or in the reduction of a prochiral ketone precursor to a chiral alcohol. However, for the synthesis of the parent achiral compound, stereochemical control is not a primary consideration.

Application of Modern Catalytic Systems in Synthesis

Modern catalytic systems play a pivotal role in enhancing the efficiency and sustainability of the synthetic routes to this compound. In the context of nitrile reduction, beyond traditional Raney-Nickel, other modern hydrogenation catalysts such as those based on palladium, platinum, or rhodium on various supports can offer improved activity and selectivity. google.com For reductive amination of the aldehyde, the development of more efficient and environmentally benign catalysts is an active area of research. This includes the use of non-precious metal catalysts and photocatalytic systems. The application of enzymatic catalysis, or biocatalysis, is also an emerging area with the potential to offer highly selective and green alternatives for the synthesis of amines.

Chemical Reactivity and Transformation Profiles

Reactions at the Primary Amine Group

The primary amine of (3-Cyclopropyl-1,2-oxazol-4-yl)methanamine is a nucleophilic center and is expected to undergo reactions typical of primary alkylamines. These transformations are crucial for building more complex molecular architectures and for the synthesis of derivatives with modified properties.

Nucleophilic Substitution Reactions

As a potent nucleophile, the primary amine can readily participate in nucleophilic substitution reactions with various electrophiles. This allows for the straightforward introduction of alkyl, aryl, or other moieties at the nitrogen atom.

N-Alkylation: The amine is expected to react with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) or other alkylating agents (e.g., alkyl tosylates) under basic conditions to yield secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism. The degree of alkylation can be controlled by the stoichiometry of the reactants.

N-Arylation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl bonds. This reaction typically involves treating the amine with an aryl halide or triflate in the presence of a palladium or copper catalyst and a base.

| Reaction Type | Typical Reagents | Expected Product Class |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N) | Secondary or Tertiary Amine |

| N-Arylation | Aryl halide (Ar-X), Pd or Cu catalyst, Base | N-Aryl Amine |

Amide and Imine Formation

The primary amine group is a key precursor for the formation of amides and imines (Schiff bases), two fundamental functional groups in organic and medicinal chemistry. rsc.org

Amide Formation (N-Acylation): This transformation can be achieved by reacting the amine with various acylating agents. The use of highly reactive acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) provides a direct route to the corresponding amide. Alternatively, direct condensation with a carboxylic acid can be accomplished using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). asiaresearchnews.com

Imine Formation: The amine can undergo condensation with aldehydes or ketones, typically under acidic catalysis with removal of water, to form imines. This reversible reaction is fundamental for creating dynamic covalent bonds or for further functionalization, as the C=N double bond can be subsequently reduced to form a secondary amine.

| Reaction Type | Typical Reagents | Expected Product Class |

| Amide Formation | Acyl chloride (RCOCl), Anhydride ((RCO)₂O), or Carboxylic acid (RCOOH) + Coupling Agent | N-Acyl Amide |

| Imine Formation | Aldehyde (R'CHO) or Ketone (R'₂CO), Acid catalyst | Imine (Schiff Base) |

Derivatization for Spectroscopic Probes

For analytical purposes, the primary amine can be derivatized with reagents that introduce a chromophore or a fluorophore into the molecule, enabling sensitive detection by UV-Vis or fluorescence spectroscopy. This is a common strategy in bioanalytical chemistry. nih.gov

Fluorescent Labeling: Reagents such as dansyl chloride, naphthalene-2,3-dicarboxaldehyde (NDA), and fluorescein (B123965) isothiocyanate (FITC) react selectively with primary amines to yield highly fluorescent products. nih.govresearchgate.net For example, reaction with NDA in the presence of cyanide forms a fluorescent cyanobenz[f]isoindole (CBI) derivative. nih.gov These derivatization reactions are often rapid and allow for the quantification of trace amounts of the amine. chromforum.org

| Derivatization Agent | Functionality | Detection Method |

| Dansyl Chloride | Forms a fluorescent sulfonamide | Fluorescence Spectroscopy |

| Naphthalene-2,3-dicarboxaldehyde (NDA)/CN⁻ | Forms a fluorescent cyanobenz[f]isoindole | Fluorescence Spectroscopy |

| Fluorescein isothiocyanate (FITC) | Forms a fluorescent thiourea | Fluorescence Spectroscopy |

Reactions of the 1,2-Oxazole Heterocycle

The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle with a unique reactivity profile. It is relatively stable but can undergo substitution, ring-opening, or rearrangement under specific conditions. The weak N-O bond is a key feature influencing its chemical transformations.

Electrophilic and Nucleophilic Reactions of the Aromatic Ring System

Electrophilic Aromatic Substitution: The isoxazole (B147169) ring can undergo electrophilic substitution, with the C4 position being the most reactive site. researchgate.netreddit.com In this compound, the C4 position is already substituted. The C3-cyclopropyl and C4-aminomethyl groups are both electron-donating and activating, which would typically enhance the ring's reactivity towards electrophiles. However, substitution at the only remaining position, C5, is generally less favorable. Therefore, direct electrophilic aromatic substitution on the isoxazole ring of the title compound is expected to be challenging.

Nucleophilic Aromatic Substitution: Direct nucleophilic substitution on an unsubstituted isoxazole ring is uncommon due to its electron-rich nature. pharmaguideline.com Such reactions typically require the presence of a strong electron-withdrawing group and a good leaving group on the ring, such as a nitro group or a halogen. rsc.org Since the title compound lacks these features, direct SNAr is not a probable reaction pathway. A more viable approach for functionalization would be deprotonation with a strong base (metallation) followed by quenching with an electrophile.

Ring-Opening and Rearrangement Pathways

The isoxazole ring is susceptible to cleavage, particularly at the weak N-O bond, under various conditions.

Reductive Ring-Opening: Catalytic hydrogenation (e.g., using H₂/Pd-C) is a well-known method for cleaving the N-O bond of isoxazoles. This reduction typically yields an enaminone or related open-chain products.

Photochemical Rearrangement: Isoxazoles can undergo photochemical isomerization upon exposure to UV light. nih.gov This process often involves homolytic cleavage of the N-O bond to form a diradical intermediate, which can then rearrange through an acyl azirine intermediate to form an oxazole (B20620) or a ketenimine. nih.gov

Base-Promoted Rearrangement: Strong bases can induce ring-opening or rearrangement of the isoxazole scaffold. While specific pathways for this substrate are not documented, related systems are known to undergo transformations like the Boulton–Katritzky rearrangement, although this is more common in fused isoxazole systems. beilstein-journals.org The presence of the C3-cyclopropyl group may also influence the stability and rearrangement pathways of the ring under basic or thermal conditions.

| Reaction Type | Conditions | Expected Outcome |

| Reductive Cleavage | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ring-opening to form enaminones or related structures |

| Photochemical Rearrangement | UV light (e.g., 254 nm) | Isomerization to oxazoles or formation of ketenimines |

| Base-Induced Reaction | Strong base (e.g., NaH, KOtBu) | Potential for ring-opening or rearrangement |

Metal-Catalyzed Cross-Coupling Reactions on Oxazole Frameworks

The isoxazole ring is a versatile scaffold in organic synthesis, amenable to various functionalization techniques. Metal-catalyzed cross-coupling reactions are particularly powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, and the isoxazole framework of this compound is a suitable substrate for such transformations. To engage in these reactions, the methanamine group at the C4 position would first need to be converted into a more suitable leaving group, typically a halide such as iodide or bromide. The synthesis of 4-iodoisoxazoles can be achieved through methods like the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl). nih.govyoutube.com Once the 4-halo-3-cyclopropylisoxazole precursor is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester. 4-Iodo- and 5-bromoisoxazoles have been shown to be effective substrates in Suzuki-Miyaura reactions. nih.govbeilstein-journals.org For a 4-halo-3-cyclopropylisoxazole derivative, coupling with various aryl or heteroaryl boronic acids would yield 3,4,5-trisubstituted isoxazoles. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand and a base. nih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling is used to form a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction has been successfully applied to 3,5-disubstituted-4-iodoisoxazoles to produce C4-alkynylisoxazoles in high yields. wikipedia.orgstackexchange.com The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base like an amine. Studies have shown that the steric hindrance of the substituent at the C3 position (the cyclopropyl (B3062369) group in this case) can influence the reaction efficiency more significantly than the substituent at the C5 position. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This transformation has also been demonstrated on 4-iodoisoxazole (B1321973) derivatives, allowing for the introduction of vinyl groups at the C4 position. nih.gov For example, 4-iodo-5-methyl-3-phenylisoxazole (B1305843) reacts with N-acryloylmorpholine under Heck conditions to yield the corresponding α,β-unsaturated amide. nih.gov

| Reaction Type | Isoxazole Substrate | Coupling Partner | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-3-substituted isoxazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 5-Phenyl-3-substituted isoxazole | 78% | nih.gov |

| Suzuki-Miyaura | 5-Bromo-3,4-disubstituted isoxazole | Arylboronic acid | Pd₂(dba)₃, P(t-Bu)₃·HBF₄, CsF | 3,4,5-Trisubstituted isoxazole | Good to High | beilstein-journals.org |

| Sonogashira | 4-Iodo-3,5-disubstituted isoxazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 4-Alkynyl-3,5-disubstituted isoxazole | Up to 98% | wikipedia.org |

| Heck | 4-Iodo-5-methyl-3-phenylisoxazole | N-Acryloylmorpholine | Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN | 4-Vinyl-3,5-disubstituted isoxazole | Excellent | nih.gov |

Transformations Involving the Cyclopropyl Substituent

The cyclopropyl group at the C3 position of the isoxazole ring is not merely a passive substituent. Its high ring strain and unique electronic properties—behaving somewhat like a double bond—make it an active participant in various chemical transformations. These reactions can be broadly categorized into those that preserve the three-membered ring and those that proceed via ring-opening to generate new molecular architectures.

Reactions Retaining the Cyclopropane (B1198618) Ring Integrity

While the strained nature of the cyclopropyl ring often predisposes it to ring-opening, certain reactions can occur that leave the three-membered ring intact. These transformations often involve the functionalization of the C-H bonds of the cyclopropane itself or leverage the electronic influence of the cyclopropyl group on the rest of the molecule.

The cyclopropyl group can act as a π-electron donor through hyperconjugation, a property that can influence the reactivity of the attached isoxazole ring. This electronic interaction can affect the regioselectivity of electrophilic or nucleophilic attacks on the heterocyclic system.

More direct transformations involving the cyclopropyl group while retaining its core structure are less common but synthetically valuable. Palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful strategy for modifying otherwise inert C-H bonds. Research has demonstrated the enantioselective C(sp³)–H arylation of aminomethyl-cyclopropanes, a structural motif present in the target molecule. In these reactions, a native tertiary alkylamine group directs a palladium catalyst to cleave a C–H bond on the cyclopropane ring, which is then coupled with an aryl boronic acid. This type of directed C-H activation presents a plausible pathway for the direct functionalization of the cyclopropyl ring in this compound without its cleavage.

| Reaction Type | Substrate Motif | Reagents | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|---|

| Directed C(sp³)–H Arylation | Aminomethyl-cyclopropane | Aryl boronic acid, Oxidant | Pd(OAc)₂ / N-acetyl amino acid ligand | Functionalized aminomethyl-cyclopropane |

Ring-Opening Reactions Leading to New Structural Motifs

The combination of a cyclopropyl group (a donor) directly attached to an electron-withdrawing isoxazole ring (an acceptor) creates a "donor-acceptor" cyclopropane system. Such systems are highly activated and susceptible to ring-opening reactions under various conditions, providing access to a diverse range of new structural motifs. The high degree of ring strain (approximately 27 kcal/mol) in the cyclopropane ring is released upon cleavage, providing a strong thermodynamic driving force for these transformations.

Lewis Acid-Catalyzed Ring-Opening: Lewis acids can coordinate to the isoxazole nitrogen or oxygen, further enhancing its electron-withdrawing nature and activating the cyclopropane ring for nucleophilic attack. The ring-opening of donor-acceptor cyclopropanes with various nucleophiles is a well-established method for creating 1,3-difunctionalized compounds. For instance, using different Lewis acid catalysts can lead to regiodivergent N-alkylation of other heterocycles, selectively yielding N1- or N2-alkylated products.

Radical Ring-Opening: The cyclopropylcarbinyl radical, which can be generated from a cyclopropane ring, is known to undergo extremely rapid ring-opening to form a homoallyl radical. This process can be initiated by various radical-generating methods. Oxidative radical ring-opening/cyclization cascades of cyclopropyl olefins have been developed to synthesize complex structures like partially saturated naphthalenes. In the context of the target molecule, a radical initiated at a position adjacent to or on the isoxazole ring could trigger the opening of the cyclopropane, leading to a radical intermediate that could be trapped or undergo further cyclization.

Transformation into Other Heterocycles: Ring-opening of activated cyclopropanes can be coupled with cyclization to form new heterocyclic systems. A notable example is the synthesis of 2,3,4-trisubstituted pyrroles from the reaction of alkylidenecyclopropyl ketones with amines. rsc.orgbohrium.com In this analogous system, the ketone acts as the acceptor. The reaction proceeds through the formation of a cyclopropylimine intermediate, followed by ring expansion and aromatization. bohrium.com It is conceivable that the 3-cyclopropylisoxazole (B1320078) system could undergo similar transformations, potentially reacting with nucleophiles to yield functionalized open-chain intermediates that could cyclize into new five- or six-membered rings.

| Reaction Type | Activating Condition | Key Intermediate | Potential New Motif | Reference |

|---|---|---|---|---|

| Nucleophilic Ring-Opening | Lewis Acid Catalysis (e.g., Al(OTf)₃, Co(NTf₂)₂) | 1,3-Dipolar Synthon | 1,3-Difunctionalized acyclic structures | |

| Radical Ring-Opening | Photoredox Catalysis / Radical Initiator | Homoallyl Radical | Linear chains or new carbocycles via cyclization | researchgate.net |

| Ring-Opening/Cyclization | Reaction with Amines | Cyclopropylimine | Substituted Pyrroles (by analogy) | rsc.orgbohrium.com |

Utilization As a Building Block in Complex Chemical Synthesis

Role in the Assembly of Advanced Organic Scaffolds

The distinct structural features of (3-cyclopropyl-1,2-oxazol-4-yl)methanamine make it an ideal starting point for the synthesis of advanced organic scaffolds. The primary amine serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into more elaborate structures through reactions such as amidation, reductive amination, and cyclocondensation.

The primary amine of this compound is a key functional group for the construction of fused heterocyclic systems, which are core components of many biologically active compounds. This building block is particularly useful in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds known to function as potent protein kinase inhibitors. unisi.itsemanticscholar.orgnih.gov The synthesis typically involves a cyclocondensation reaction where the amine group acts as a nucleophile, reacting with a suitable pyrimidine (B1678525) precursor to form the fused bicyclic system. nih.govekb.eg This approach allows for the direct installation of the cyclopropyl-isoxazole moiety onto the heterocyclic core, influencing the molecule's shape and interaction with its biological target.

Table 1: Representative Synthesis of a Fused Heterocycle

This table outlines a generalized reaction scheme for the synthesis of a pyrazolo[3,4-d]pyrimidine derivative, illustrating the role of this compound as the amine source.

| Reactant A | Reactant B | Conditions | Product |

| This compound | Substituted 4-chloro-1H-pyrazolo[3,4-d]pyrimidine | Heat, Solvent (e.g., EtOH, DMF), Base (e.g., DIPEA) | N-((3-cyclopropyl-1,2-oxazol-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative |

The application of this compound in the direct construction of spirocyclic and bridged frameworks is not extensively documented in the scientific literature. The synthesis of such complex, three-dimensional structures typically requires specific functionalities and intramolecular reaction pathways that are not inherent to this particular building block without significant further modification.

Preparation of Diverse Compound Libraries

In modern drug discovery, the generation of compound libraries for high-throughput screening is a cornerstone of lead identification. This compound is an excellent scaffold for library synthesis due to the reliability and versatility of its primary amine group. unisi.it Through parallel synthesis techniques, this single building block can be reacted with a wide array of reagents, such as carboxylic acids (to form amides), aldehydes or ketones (to form imines, subsequently reduced to secondary amines), and sulfonyl chlorides (to form sulfonamides), to rapidly generate a large number of distinct compounds. Each compound in the library retains the core cyclopropyl-isoxazole fragment while varying the substituent attached via the amine linker, allowing for a systematic exploration of the structure-activity relationship (SAR).

Table 2: Illustrative Library Generation from this compound

| Reagent Class | General Structure of Reagent | Reaction Type | Product Class |

| Carboxylic Acids | R-COOH | Amide Coupling | Amides |

| Aldehydes/Ketones | R-CHO / R-CO-R' | Reductive Amination | Secondary Amines |

| Sulfonyl Chlorides | R-SO₂Cl | Sulfonylation | Sulfonamides |

| Isocyanates | R-NCO | Addition | Ureas |

Application in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.gov The this compound motif is well-suited for FBDD. The cyclopropyl (B3062369) group provides a desirable three-dimensional character, which is often lacking in traditional flat, aromatic fragments, allowing for the exploration of deeper, more complex binding pockets in proteins. nih.govresearchgate.net The molecule's rigid structure and low conformational flexibility mean that it pays a smaller entropic penalty upon binding, which can lead to more efficient binding energy. researchgate.netsemanticscholar.org The amine group provides a reliable and synthetically tractable vector for fragment evolution, where the initial fragment hit can be grown or linked to build a more potent, drug-like molecule. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

A key strategy in medicinal chemistry is the design of conformationally restricted analogues of known active compounds to improve their pharmacological properties. The incorporation of rigid structural elements, such as the cyclopropyl group, can lock a molecule into a specific, biologically active conformation. nih.govnih.gov This pre-organization reduces the entropic cost of binding to a target protein, often resulting in a significant increase in potency and selectivity. researchgate.net The this compound building block is used to introduce this conformational rigidity. nih.gov By replacing a more flexible alkyl or benzyl (B1604629) amine in a known inhibitor with this building block, chemists can constrain the molecule's shape, potentially leading to enhanced interactions with the target and reduced binding to off-target proteins. nih.govnih.gov

Table 3: Conceptual Comparison of Flexible vs. Conformationally Restricted Analogues

| Feature | Flexible Analogue (e.g., with n-propyl amine) | Restricted Analogue (with cyclopropyl-isoxazole) | Rationale for Improvement |

| Structure | Contains freely rotating single bonds. | Contains a rigid cyclopropane (B1198618) and isoxazole (B147169) core. | Reduces the number of low-energy conformations. |

| Binding Entropy | Higher entropic penalty upon binding. | Lower entropic penalty as the molecule is pre-organized for the binding pose. | Leads to higher binding affinity (potency). |

| Selectivity | May adopt conformations that fit into multiple off-target binding sites. | The fixed conformation is specific to the intended target's binding site. | Reduces off-target effects. |

Integration into Macrocyclic and Supramolecular Architectures

Macrocycles are of significant interest in drug discovery for their ability to tackle challenging biological targets like protein-protein interactions. nih.govdiva-portal.orgyoutube.com While building blocks containing primary amines can theoretically be incorporated into macrocyclic structures through reactions like macrolactamization, the specific use of this compound for this purpose is not a prominently reported application in the reviewed literature. The synthesis of macrocycles and complex supramolecular structures requires highly specialized synthetic strategies, and the integration of this particular fragment into such systems remains a niche area of research. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)), researchers can model the electronic environment of (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine. researchgate.netresearchgate.net

Molecular Orbital Analysis

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For isoxazole (B147169) derivatives, the HOMO is often distributed over the heterocyclic ring, while the LUMO's location can vary based on substituents.

Hypothetical Data for Molecular Orbital Analysis:

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -0.8 | Indicates electron-accepting capability. |

Charge Distribution and Reactivity Prediction

Analysis of the molecular electrostatic potential (MEP) surface and Mulliken atomic charges would reveal the charge distribution across the molecule. The MEP map visually identifies electrophilic and nucleophilic sites. In this molecule, the nitrogen of the methanamine group would be expected to be a region of negative potential (nucleophilic), while the hydrogen atoms of the amine group would be regions of positive potential (electrophilic). These predictions help in understanding how the molecule would interact with other reagents.

Conformational Analysis and Molecular Dynamics Simulations

These studies explore the three-dimensional shapes a molecule can adopt and its dynamic behavior over time.

Exploration of Low-Energy Conformations

Conformational searches would identify the most stable arrangements (conformers) of the molecule. The orientation of the cyclopropyl (B3062369) group relative to the isoxazole ring and the rotation around the C-C and C-N bonds of the methanamine side chain are key variables. The relative energies of different conformers would be calculated to determine the most likely structure at room temperature.

Dynamic Behavior of the Cyclopropyl and Methanamine Moieties

Molecular dynamics (MD) simulations would provide insights into the flexibility of the molecule in a solvent over time. These simulations would track the rotational freedom of the methanamine group and the puckering or rotational behavior of the cyclopropyl ring. This information is valuable for understanding how the molecule might fit into a receptor binding site or interact with other molecules.

Mechanistic Studies of Key Chemical Transformations

Theoretical studies can elucidate the reaction pathways for key transformations involving this compound. For example, the synthesis of substituted isoxazoles can occur via ring-opening of cyclopropyl oximes. nih.gov Computational modeling could map the energy profile of such a reaction, identifying transition states and intermediates to determine the most favorable mechanistic pathway. This would involve calculating the activation energies for proposed steps, providing a deeper understanding of the reaction kinetics and thermodynamics.

Transition State Characterization

No specific studies detailing the characterization of transition states for reactions involving this compound were identified in the public domain. The characterization of transition states is a important aspect of computational chemistry that provides insight into the energy barriers and mechanisms of chemical reactions. Such studies typically involve quantum mechanical calculations to locate the saddle point on a potential energy surface corresponding to the highest energy point along the reaction coordinate. While this is a common practice in computational organic chemistry, specific application to this compound has not been reported.

Reaction Pathway Elucidation

Similarly, there is a lack of published research specifically elucidating the reaction pathways of this compound through computational methods. Reaction pathway elucidation involves mapping the energetic landscape of a chemical reaction, from reactants to products, including any intermediates and transition states. This provides a detailed understanding of the reaction mechanism. While general synthetic routes for isoxazole derivatives are known, detailed computational studies on the specific pathways involving this compound are not available.

Cheminformatics and Virtual Screening Applications (excluding biological activity prediction)

There is no specific information available in the reviewed literature regarding the application of this compound in cheminformatics and virtual screening, excluding biological activity prediction. Cheminformatics tools are broadly used to analyze and compare chemical structures and properties within large datasets. Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. However, non-biological applications of virtual screening for compounds like this compound, for example in materials science or catalyst design, have not been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine, ¹H NMR and ¹³C NMR spectroscopy would provide a detailed map of the hydrogen and carbon skeletons, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Cyclopropyl (B3062369) Protons: The protons of the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm. Due to the rigid nature of the ring, these protons would likely exhibit complex splitting patterns (multiplets) arising from geminal and cis/trans vicinal couplings.

Methanamine Protons: The two protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a doublet in the range of 3.5 to 4.5 ppm. The NH₂ protons would present as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

Oxazole (B20620) Ring Proton: The 1,2-oxazole ring has one proton at the 5-position, which is expected to resonate as a singlet in the downfield region, likely between 8.0 and 8.5 ppm, due to the deshielding effect of the heterocyclic ring.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Cyclopropyl CH | ~1.5 - 2.0 | Multiplet |

| Cyclopropyl CH₂ | ~0.5 - 1.2 | Multiplets |

| CH₂NH₂ | ~3.8 - 4.2 | Singlet/Doublet |

| NH₂ | Variable (broad) | Singlet |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Cyclopropyl Carbons: The carbons of the cyclopropyl ring are expected to have characteristic upfield chemical shifts, typically between 5 and 20 ppm.

Methanamine Carbon: The carbon of the -CH₂- group in the methanamine substituent would likely appear in the range of 40 to 50 ppm.

Oxazole Ring Carbons: The three carbon atoms of the 1,2-oxazole ring are expected to resonate in the downfield region of the spectrum, typically from 100 to 170 ppm, with the carbon atom between the oxygen and nitrogen atoms (C-3) and the carbon at position 4 showing distinct chemical shifts.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Cyclopropyl CH | ~10 - 20 |

| Cyclopropyl CH₂ | ~5 - 15 |

| CH₂NH₂ | ~40 - 50 |

| Oxazole C-3 | ~160 - 170 |

| Oxazole C-4 | ~100 - 110 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, thus confirming its molecular formula. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated and compared with the experimental value.

Expected HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 139.0866 |

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to provide structural information. The fragmentation pattern would be characteristic of the molecule's structure, with expected cleavages at the bonds connecting the substituents to the oxazole ring and within the cyclopropyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It would also reveal information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While no experimental crystal structure for this specific compound has been reported, data for related cyclopropyl-oxadiazole structures have been published, providing insights into the expected molecular geometry. researchgate.net

Hypothetical Crystallographic Data

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | Dependent on crystal packing |

| Key Bond Lengths (Å) | C-C (cyclopropyl): ~1.50, C-N (oxazole): ~1.3-1.4, C-O (oxazole): ~1.3-1.4 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

N-H Stretching: The primary amine (-NH₂) group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the cyclopropyl and methanamine groups would appear around 2850-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the 1,2-oxazole ring are expected in the 1400-1650 cm⁻¹ region.

N-O Stretching: The N-O bond of the oxazole ring would likely show a stretching vibration in the 1300-1400 cm⁻¹ range.

C-N Stretching: The C-N stretching of the aminomethyl group would be observed in the 1000-1250 cm⁻¹ region.

Expected FTIR Data

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (cyclopropyl) | ~3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N/C=C stretch (oxazole) | 1400 - 1650 |

| N-O stretch (oxazole) | 1300 - 1400 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations and bonds involving non-polar groups often give strong Raman signals. For this compound, the cyclopropyl ring breathing modes and the symmetric stretching of the oxazole ring would be expected to be prominent in the Raman spectrum.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing it within a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would likely be suitable for analyzing this compound. The method would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. Method validation would be necessary to ensure its accuracy, precision, and linearity for quantitative analysis.

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. The aminomethyl group in the target compound might require derivatization to improve its volatility and chromatographic behavior. A GC method coupled with a mass spectrometer (GC-MS) would be highly effective for both separation and identification, providing both a retention time and a mass spectrum for the compound.

Future Research Directions and Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

The future synthesis of (3-Cyclopropyl-1,2-oxazol-4-YL)methanamine and its derivatives should prioritize green chemistry principles to minimize environmental impact. mdpi.com Current synthetic strategies for isoxazoles often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. nih.govorganic-chemistry.org Future research should focus on developing more sustainable and efficient synthetic routes.

Key areas of investigation include:

One-Pot Syntheses: Designing cascade or domino reactions that allow for the construction of the target molecule from simple precursors in a single reaction vessel, thereby reducing solvent usage and purification steps. nih.govorganic-chemistry.org

Green Solvents and Catalysts: Exploring the use of water, supercritical fluids, or biodegradable solvents in the synthesis. researchgate.net Additionally, employing heterogeneous catalysts or organocatalysts that can be easily recovered and reused would enhance the sustainability of the process. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: Investigating the application of microwave irradiation and ultrasonication to accelerate reaction times, improve yields, and reduce energy consumption. nih.gov

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability. researchgate.net

| Synthetic Strategy | Potential Advantages |

| One-Pot Reactions | Reduced waste, time, and resource efficiency. |

| Green Solvents/Catalysts | Lower environmental impact, potential for catalyst recycling. |

| Microwave/Ultrasound | Faster reaction rates, higher yields, energy efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and process control. |

Exploration of Novel Catalytic Applications for this compound

The presence of a primary amine and the nitrogen and oxygen atoms within the isoxazole (B147169) ring suggests that this compound could function as a ligand in catalysis. The amine group can coordinate to metal centers, and the isoxazole ring can influence the electronic properties of the resulting complex.

Future research in this area could explore its use in:

Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and evaluated as ligands for enantioselective transformations, such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.

Cross-Coupling Reactions: The compound could be investigated as a ligand for palladium, copper, or nickel-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis.

Organocatalysis: The primary amine functionality opens the door to its use as an organocatalyst, for example, in enamine or iminium ion-mediated reactions.

Computational Design of Novel Derivatives for Specific Chemical Properties

Computational chemistry and molecular modeling can play a pivotal role in guiding the synthesis of novel derivatives of this compound with tailored properties. researchgate.net Density Functional Theory (DFT) and other computational methods can be used to predict how structural modifications will affect the molecule's electronic, steric, and reactive properties. bohrium.com

Prospective computational studies could focus on:

Structure-Property Relationships: Systematically modifying the substituents on the cyclopropyl (B3062369) and isoxazole rings in silico to understand their influence on properties such as catalytic activity, material characteristics, and reactivity.

Reaction Mechanism Elucidation: Using computational tools to investigate the mechanisms of reactions involving this compound, which can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Virtual Screening: Creating a virtual library of derivatives and computationally screening them for desired properties before committing to their synthesis, thus saving time and resources.

| Computational Approach | Application |

| DFT Calculations | Prediction of electronic properties and reactivity. |

| Molecular Dynamics | Simulation of conformational behavior and interactions. |

| Virtual Screening | High-throughput computational assessment of derivatives. |

Integration into Automated Synthesis Platforms

The growing field of automated synthesis offers the potential for the rapid and efficient production of a library of derivatives based on the this compound scaffold. Integrating the synthesis of this compound and its analogs into automated platforms would enable high-throughput screening for various applications.

Future efforts in this direction should involve:

Development of Robust Reaction Protocols: Adapting and optimizing synthetic routes to be compatible with automated systems, which often require reactions to be tolerant of a wider range of functional groups and conditions.

Robotic Synthesis and Purification: Utilizing robotic platforms for performing reactions, work-ups, and purifications, which can significantly accelerate the drug discovery and materials development process.

Machine Learning-Guided Optimization: Employing machine learning algorithms to analyze the data from automated experiments and predict the optimal reaction conditions for the synthesis of new derivatives.

Investigation of the Fundamental Chemical Principles Governing its Reactivity

A thorough understanding of the fundamental reactivity of this compound is crucial for its effective utilization. The interplay between the strained cyclopropyl ring, the aromatic isoxazole core, and the nucleophilic amine group could lead to unique chemical behavior. sphinxsai.comresearchgate.net

Key areas for fundamental reactivity studies include:

Ring-Opening Reactions: Investigating the conditions under which the cyclopropyl or isoxazole rings can be selectively opened to access novel molecular scaffolds. The isoxazole ring, for instance, can be cleaved under reductive conditions. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution: Exploring the regioselectivity of substitution reactions on the isoxazole ring to introduce further functionalization.

Reactions of the Methanamine Group: Studying the derivatization of the primary amine to form amides, sulfonamides, and other functional groups, which can be used to modulate the compound's properties.

Exploitation of its Unique Structural Features in Material Science

The rigid, planar structure of the isoxazole ring, combined with the three-dimensional nature of the cyclopropyl group, could impart interesting properties to materials incorporating this moiety. While the primary applications of isoxazoles have been in pharmaceuticals, their use in non-biological materials is an emerging area of interest. bohrium.comresearchgate.net

Potential applications in material science could include:

Liquid Crystals: The rod-like shape of the isoxazole core could be exploited in the design of novel liquid crystalline materials. bohrium.com

Organic Semiconductors: Isoxazole-containing polymers have potential applications as semiconductors. researchgate.net Further investigation into the electronic properties of this compound-based materials is warranted.

High-Energy Materials: The nitrogen-oxygen bond in the isoxazole ring suggests that derivatives of this compound could be investigated as high-energy materials. bohrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-cyclopropyl-1,2-oxazol-4-yl)methanamine, and how can purity be optimized?

- Methodological Answer :

- Nucleophilic Substitution : React 4-(chloromethyl)oxazole derivatives with cyclopropylamine under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Cyclopropane Introduction : Use [2+1] cycloaddition with diazomethane or transition-metal-catalyzed methods to introduce the cyclopropyl group. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

- Table 1 :

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65–75 | 92–97 |

| Cyclopropanation | Pd(OAc)₂, CH₂N₂, 40°C | 50–60 | 90–95 |

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Refine using SHELXL (space group, R-factor < 0.05) to resolve bond lengths/angles .

- NMR Analysis : Assign peaks using ¹H/¹³C NMR (CDCl₃): Cyclopropyl protons (δ 0.8–1.2 ppm), oxazole C-4 (δ 150–160 ppm), and methanamine NH₂ (δ 2.5–3.0 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 153.1 (calculated: 153.08) using ESI-MS .

Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C). Monitor via HPLC: Degradation occurs at pH < 2 (oxazole ring hydrolysis) and pH > 12 (cyclopropane ring opening). Stabilize in neutral buffers .

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation. Conduct TGA/DSC to identify decomposition temperatures (>200°C) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved during structural validation?

- Methodological Answer :

- Multi-Method Triangulation : Cross-validate X-ray data (SHELXL refinement) with solid-state NMR (¹³C CP-MAS) and IR spectroscopy (C=N stretch at 1640 cm⁻¹). Discrepancies in bond angles >2° suggest lattice strain or solvent effects .

- Dynamic NMR : Resolve conformational flexibility (e.g., cyclopropyl ring puckering) by variable-temperature ¹H NMR (VT-NMR, –50°C to 50°C) .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-BINOL-phosphoric acid catalysts in asymmetric cyclopropanation (ee >90%, monitored by chiral HPLC) .

- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze racemic mixtures in biphasic systems (toluene/buffer) .

Q. How does the compound interact with biological targets, and what computational models predict its binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (CYP3A4). Key interactions: Oxazole N→Fe coordination (ΔG ≈ –8.5 kcal/mol) and cyclopropane hydrophobic packing .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips. Measure KD values (nM range) at varying compound concentrations .

Q. What are the mechanistic implications of hydrogen-bonding patterns in its crystalline form?

- Methodological Answer :

- Graph Set Analysis : Use Mercury CSD software to classify motifs (e.g., R₂²(8) for N–H···N oxazole interactions). Compare with Etter’s rules to predict packing efficiency .

- Thermal Diffraction : Perform temperature-dependent XRD (100–300 K) to correlate H-bond strength with thermal expansion coefficients .

Data Contradiction Analysis

- Case Study : Discrepancy between theoretical (DFT) and experimental dipole moments.

- Resolution : Recalculate DFT using solvent (PCM) and relativistic effects. Validate with microwave spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.